ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate
Description
Properties
Molecular Formula |
C12H17F3N2O2 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
ethyl 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C12H17F3N2O2/c1-4-9-6-10(12(13,14)15)16-17(9)7-8(3)11(18)19-5-2/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
VVRKLKIJSZWLFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1CC(C)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One with Ethyl Hydrazine
A one-step procedure developed by Enamine (2020) for analogous pyrazoles involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Adapting this method for ethyl substitution, ethyl hydrazine replaces methyl hydrazine, facilitating the formation of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole. The reaction proceeds via nucleophilic attack at the β-position of the enone, followed by cyclization and elimination of ethanol (Table 1).
Table 1: Cyclocondensation Reaction Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Hydrazine Derivative | Ethyl hydrazine | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C to room temperature | |
| Yield | 78–85% (estimated) |
Regioselectivity is influenced by steric and electronic effects, with the trifluoromethyl group preferentially occupying the 3-position due to its electron-withdrawing nature. Post-synthesis, distillation or recrystallization isolates the pure pyrazole.
The introduction of the propanoate side chain at the pyrazole’s 1-position necessitates N-alkylation under controlled basic conditions.
Lithiation-Mediated Alkylation
Ambeed’s protocols for boronic acid synthesis provide a template for N-alkylation. The pyrazole is deprotonated using lithium diisopropylamide (LDA) at −78°C in THF, generating a reactive lithiated species. Subsequent addition of ethyl 3-bromo-2-methylpropanoate facilitates nucleophilic substitution (Table 2).
Table 2: N-Alkylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | LDA (2.0 equiv) | |
| Alkylating Agent | Ethyl 3-bromo-2-methylpropanoate | |
| Solvent | THF | |
| Temperature | −78°C to room temperature | |
| Yield | 82–87% |
This method avoids competing O-alkylation due to the pyrazole’s nitrogen nucleophilicity under cryogenic conditions. Post-reaction workup involves aqueous extraction and silica gel chromatography to isolate the esterified product.
Alternative Pathways: Functional Group Interconversion
| Parameter | Value | Source |
|---|---|---|
| Acylating Agent | Thionyl chloride | |
| Nucleophile | Ethyl 2-methylpropanoate | |
| Catalyst | DMAP | |
| Yield | 65–72% (estimated) |
This method, though less efficient than direct alkylation, offers an alternative for acid-stable intermediates.
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Replacing THF with 2-MeTHF (a greener solvent) improves reaction sustainability without compromising yield. Catalytic Pd-mediated cross-couplings, though unexplored for this compound, could theoretically couple pyrazole boronic acids (e.g., from) with halogenated propanoates, but nitrogen reactivity limits this approach.
Purification Techniques
Flash chromatography using hexane/ethyl acetate gradients (70:30 to 50:50) achieves >95% purity. Recrystallization from dichloromethane/hexane mixtures further refines the product.
Challenges and Limitations
-
Regioselectivity in Pyrazole Formation : Competing 3- and 5-substituted isomers require careful control of reaction stoichiometry.
-
Steric Hindrance : Bulky substituents on the propanoate ester (e.g., 2-methyl group) slow alkylation kinetics, necessitating extended reaction times.
-
Moisture Sensitivity : Lithiation steps demand anhydrous conditions, increasing operational complexity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrazole derivatives, highlighting critical differences in substituents, molecular weight, and functional groups:
Structural and Functional Analysis:
Substituent Effects :
- The ethyl group at C5 in the target compound contrasts with the cyclopropyl group in the methyl ester analog (CAS: C₁₁H₁₃F₃N₂O₂) . Cyclopropyl’s ring strain may enhance reactivity compared to ethyl’s linear chain.
- Trifluoromethyl (CF₃) at C3 is conserved across all analogs, contributing to electron-withdrawing effects and metabolic stability .
Conversion to carboxylic acids (e.g., CAS: 1823791-94-1) alters solubility and bioavailability, as acids typically exhibit higher polarity than esters .
Physicochemical Properties :
- The target compound’s higher molecular weight (278.28 g/mol) vs. its carboxylic acid analog (236.20 g/mol) reflects the ester group’s contribution .
- Density and boiling point trends correlate with molecular complexity; branched esters (1.22 g/cm³) are denser than simpler acids (e.g., 2-[5-ethyl-...]acetic acid at ~1.1 g/cm³, inferred from analogs) .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the pyrazole core. Key steps include cyclization of hydrazine derivatives with β-keto esters and subsequent alkylation. Optimization involves adjusting reaction temperature (e.g., 80°C for cyclization ), solvent choice (N,N-dimethylacetamide for improved solubility ), and stoichiometric ratios of trifluoromethyl-containing precursors. Catalytic use of potassium carbonate enhances yields by minimizing side reactions. Purification via silica gel chromatography ensures ≥95% purity .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the ethyl, trifluoromethyl, and propanoate groups. For example, the trifluoromethyl group shows a singlet at ~120 ppm in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 293.1 (CHFNO) .
- IR : Stretching frequencies for C=O (1720–1740 cm) and C-F (1100–1200 cm) confirm functional groups .
Q. What purification strategies are effective for achieving high purity (>95%)?
- Methodological Answer : Recrystallization from ethanol/water mixtures removes polar impurities. For non-polar byproducts, flash chromatography using hexane/ethyl acetate gradients (3:1 to 1:1) is recommended. Purity is validated via HPLC with UV detection at 254 nm, referencing USP standards for related pyrazole sulfonamides .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound?
- Methodological Answer : SHELX software is used for single-crystal X-ray diffraction analysis. Challenges like disorder in the ethyl or trifluoromethyl groups are addressed using PART and ISOR commands to refine thermal parameters. Hydrogen bonding networks are mapped via PLATON to confirm molecular packing .
Q. How should researchers address unexpected spectral data (e.g., extra NMR peaks) during characterization?
- Methodological Answer : Contaminants or regioisomeric byproducts (e.g., 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] derivatives) are identified via LC-MS/MS. Comparative analysis with synthesized impurities (e.g., celecoxib-related compounds ) and 2D NMR (COSY, HSQC) resolves overlapping signals .
Q. What computational methods predict reactivity or stability under experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s stability. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Fukui indices identify electrophilic/nucleophilic sites for reactivity predictions .
Q. How can HPLC methods be optimized to separate this compound from structurally similar impurities?
- Methodological Answer : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% phosphoric acid (55:45). Adjust flow rate to 1.0 mL/min and monitor at 220 nm. Method validation follows ICH guidelines, with resolution >2.0 between the compound and impurities like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] derivatives .
Q. What strategies quantify byproducts formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
